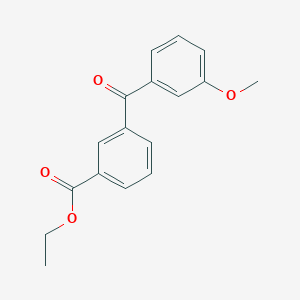

3-Carboethoxy-3'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Carboethoxy-3’-methoxybenzophenone, also known as CEMB, is a member of the class of benzophenones. It is used in a range of industrial and scientific applications due to its unique physical and chemical properties. The compound has a molecular weight of 284.31 g/mol .

Molecular Structure Analysis

The linear formula of 3-Carboethoxy-3’-methoxybenzophenone is C17H16O4 . The InChI code is 1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis

3-Carboethoxy-3’-methoxybenzophenone is a yellow liquid .Wissenschaftliche Forschungsanwendungen

Reproductive Toxicity Studies

3-Carboethoxy-3'-methoxybenzophenone, also known as benzophenone-3 (BP-3), has been extensively studied for its potential reproductive toxicity. In human studies, high levels of BP-3 exposure were linked to changes in birth weight and gestational age, particularly distinguishing between male and female births. Animal studies showed effects on egg production, hatching, testosterone levels, and gene regulation in fish, as well as impacts on sperm density and estrous cycle in rats. These associations may stem from BP-3's endocrine-disrupting effects, altering estrogen and testosterone balance (Ghazipura et al., 2017).

Skin Penetration and Metabolism

The skin penetration and metabolism of BP-3 have been thoroughly investigated, revealing its absorption through the skin and subsequent detection in urine. This process varies between different species, with the metabolism in human and rat liver microsomes being particularly notable. The compound undergoes several metabolic transformations, leading to the formation of various metabolites that exhibit diverse estrogenic and anti-androgenic activities. This suggests significant biochemical interaction pathways for BP-3 within the body (Watanabe et al., 2015).

Photochemical Applications

3-Carboethoxy-3'-methoxybenzophenone has been utilized in photochemical studies, such as the photooxidation of methionyl-leucine. The compound has shown efficiency as a sensitizer in these processes, offering advantages over its isomer, 4-carboxybenzophenone, particularly in terms of absorption characteristics of its derived transients. This highlights its potential utility in photochemistry and photobiology (Pędziński et al., 2014).

Potential Health Risks

Despite its widespread use, concerns have been raised about BP-3's potential health risks, especially regarding its impact on the nervous system. It has been shown to induce neurotoxicity, apoptotic processes, and affect autophagy in embryonic neuronal cells. Furthermore, BP-3 can alter receptor expression and function, crucial for nervous system development and functioning. These findings indicate possible risks for developmental abnormalities and neuronal cell degeneration, emphasizing the need for further research in this area (Wnuk & Kajta, 2021).

Eigenschaften

IUPAC Name |

ethyl 3-(3-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTNPGDYZNLHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641473 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxy-3'-methoxybenzophenone | |

CAS RN |

750633-62-6 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.